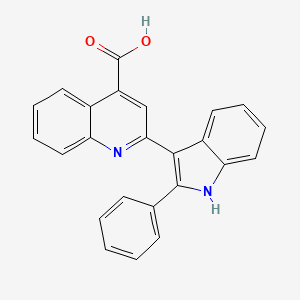
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted benzopyran, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like hydroxide or alkoxide ions replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-Ketoconazole: Shares a similar stereochemistry and is used as an antifungal agent.
(2R,4S)-Itraconazole: Another antifungal compound with a similar chiral configuration.
(2R,4S)-Levoketoconazole: A stereoisomer of ketoconazole with distinct pharmacological properties.
Uniqueness
(2R,4S)-N,2-Diphenyl-3,4-dihydro-2H-1-benzopyran-4-amine is unique due to its specific chiral centers and the resulting stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
88214-67-9 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(2R,4S)-N,2-diphenyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C21H19NO/c1-3-9-16(10-4-1)21-15-19(22-17-11-5-2-6-12-17)18-13-7-8-14-20(18)23-21/h1-14,19,21-22H,15H2/t19-,21+/m0/s1 |
InChI Key |
ARNKGMBWBXFTFE-PZJWPPBQSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2O[C@H]1C3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


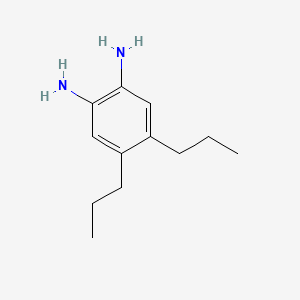
![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)
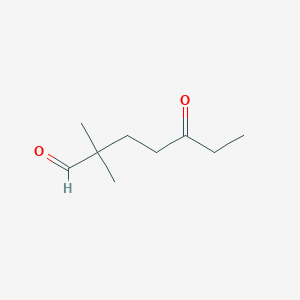
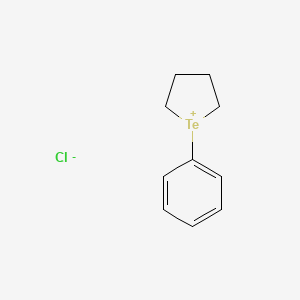
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
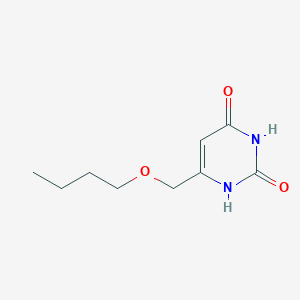
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
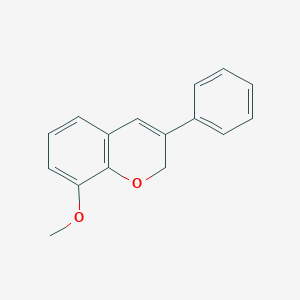
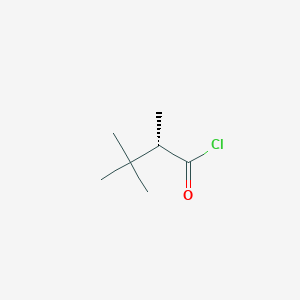
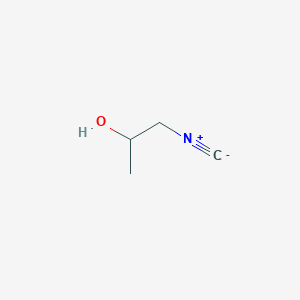
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
